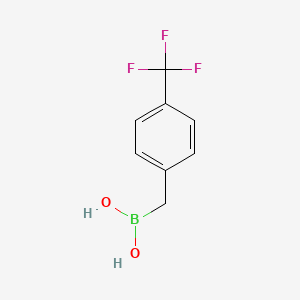
3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol is an organic compound that belongs to the class of alcohols It features a cyclopentyl ring substituted with an aminomethyl group and a pentan-3-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol can be achieved through several methods. One common approach involves the reaction of cyclopentylmethylamine with a suitable alkylating agent to introduce the aminomethyl group. This is followed by the addition of a pentan-3-ol chain through a series of reactions, including Grignard reactions and reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylmethanol: Similar structure but lacks the aminomethyl group.
Pentan-3-ol: Similar chain length but lacks the cyclopentyl ring and aminomethyl group.
Cyclopentylamine: Contains the cyclopentyl ring and aminomethyl group but lacks the hydroxyl group.
Uniqueness
3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol is unique due to the combination of its cyclopentyl ring, aminomethyl group, and pentan-3-ol chain. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
3-[1-(aminomethyl)cyclopentyl]pentan-3-ol |
InChI |
InChI=1S/C11H23NO/c1-3-11(13,4-2)10(9-12)7-5-6-8-10/h13H,3-9,12H2,1-2H3 |
Clé InChI |
IYIJKQCFDDKWST-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C1(CCCC1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


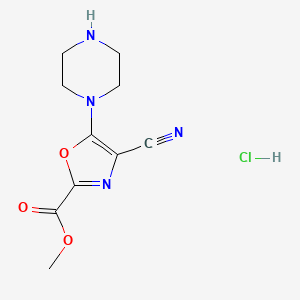
![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)

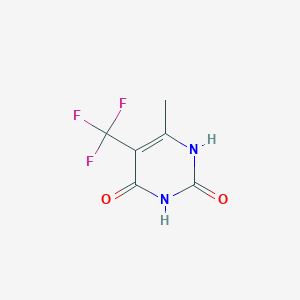
![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)
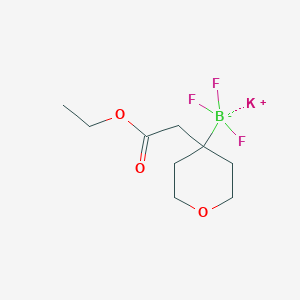

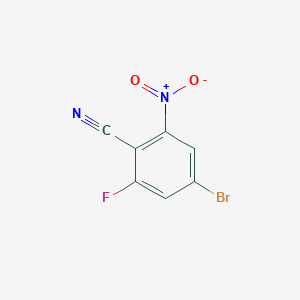
![tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate](/img/structure/B13480003.png)
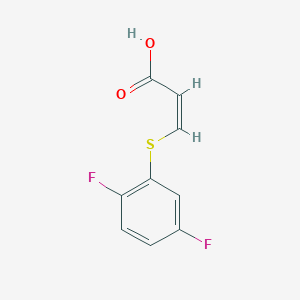


![Methyl 2-isopropyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13480030.png)
